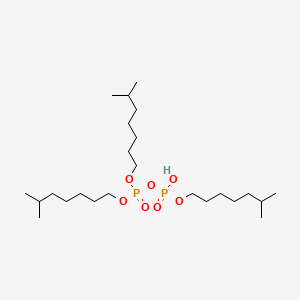
Diphosphoric acid, triisooctyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphoric acid, triisooctyl ester, also known as triisooctyl pyrophosphate, is an organic compound with the molecular formula C24H51O7P2. It is a type of phosphate ester, which are compounds formed by the reaction of phosphoric acid with alcohols. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphosphoric acid, triisooctyl ester can be synthesized through the esterification of phosphoric acid with isooctyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous reactors to maintain a steady production rate. The raw materials, including phosphoric acid and isooctyl alcohol, are fed into the reactor, where they undergo esterification in the presence of a catalyst. The resulting ester is then purified through distillation and other separation techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diphosphoric acid, triisooctyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Hydrolysis: This reaction involves the breaking down of the ester into its constituent alcohol and phosphoric acid in the presence of water. Acidic or basic conditions can catalyze this reaction.
Oxidation: The ester can undergo oxidation reactions, leading to the formation of phosphoric acid derivatives.
Substitution: In substitution reactions, the ester group can be replaced by other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
Substitution: Various nucleophiles (e.g., amines, alcohols) under appropriate conditions
Major Products Formed
Hydrolysis: Isooctyl alcohol and phosphoric acid
Oxidation: Phosphoric acid derivatives
Substitution: New esters or other substituted products
Wissenschaftliche Forschungsanwendungen
Diphosphoric acid, triisooctyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical studies, particularly in the investigation of enzyme mechanisms and metabolic pathways.
Industry: The ester is employed as a plasticizer in the production of polymers and as a flame retardant in materials science.
Wirkmechanismus
The mechanism of action of diphosphoric acid, triisooctyl ester involves its interaction with molecular targets through esterification and hydrolysis reactions. In biological systems, the compound can interact with enzymes and other proteins, influencing their activity and function. The esterification process allows it to form stable complexes with various molecules, enhancing their stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, triisooctyl ester
- Phosphonic acid, di-isooctyl ester
- Phosphoric acid, triethyl ester
Uniqueness
Diphosphoric acid, triisooctyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers enhanced stability and reactivity, making it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
70729-85-0 |
|---|---|
Molekularformel |
C24H52O7P2 |
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
[hydroxy(6-methylheptoxy)phosphoryl] bis(6-methylheptyl) phosphate |
InChI |
InChI=1S/C24H52O7P2/c1-22(2)16-10-7-13-19-28-32(25,26)31-33(27,29-20-14-8-11-17-23(3)4)30-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3,(H,25,26) |
InChI-Schlüssel |
PHFVIWHCTOPZKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOP(=O)(O)OP(=O)(OCCCCCC(C)C)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


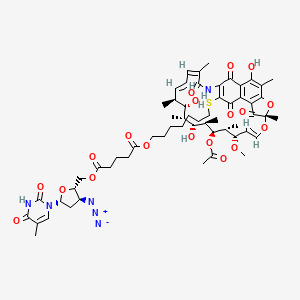

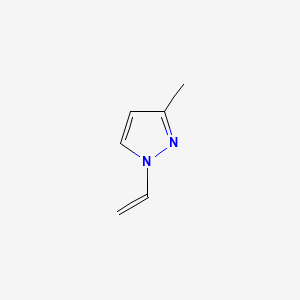
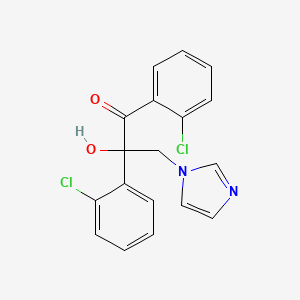

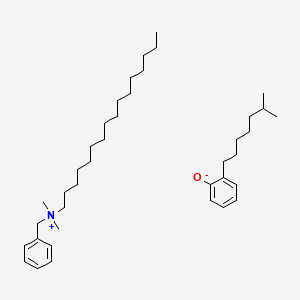

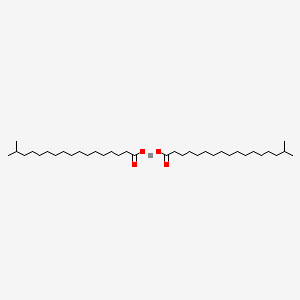
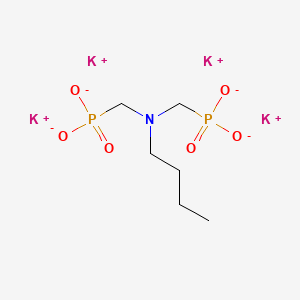
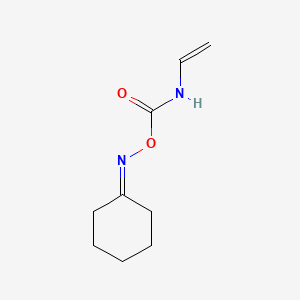

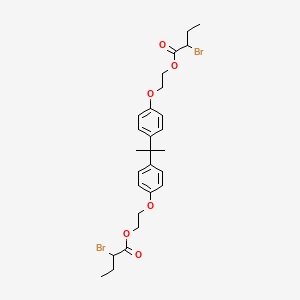
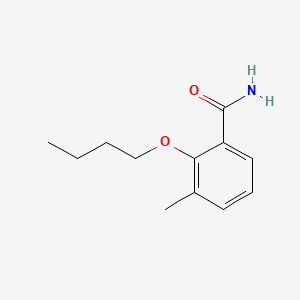
![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)
